Temurtide
Overview
Description
TEMURTIDE, also known as N-acetylmuramyl-threonyl-isoglutamine, is a synthetic muramyl dipeptide analogue. It is a compound that has garnered significant interest due to its immunomodulatory properties. This compound is known for its ability to enhance both cell-mediated and humoral immune responses, making it a valuable component in vaccine adjuvant formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TEMURTIDE involves multiple steps, starting with the preparation of the muramyl dipeptide core. The core is synthesized through a series of peptide coupling reactions, where specific amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
TEMURTIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its properties.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
TEMURTIDE has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of peptide synthesis and modification.
Biology: Its immunomodulatory properties make it valuable in research on immune response mechanisms.
Medicine: this compound is explored as an adjuvant in vaccine formulations to enhance immune responses.
Industry: It is used in the development of immunotherapeutic agents and diagnostic tools.
Mechanism of Action
TEMURTIDE exerts its effects by interacting with specific receptors on immune cells. It activates macrophages and dendritic cells, leading to the production of cytokines and other immune mediators. This activation enhances both cell-mediated and humoral immune responses, making this compound an effective adjuvant in vaccines .
Comparison with Similar Compounds
Similar Compounds
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another muramyl dipeptide analogue with similar immunomodulatory properties.
N-acetyl-4,6-di-O-octanoyl-D-muramyl-L-alanyl-D-isoglutamine: A compound with good adjuvant activity but different solubility and toxicity profiles.
Uniqueness
TEMURTIDE is unique due to its superior adjuvant activity and lack of side effects such as pyrogenicity and uveitis. Its solubility in aqueous solutions also makes it more versatile for use in various formulations .
Biological Activity
Temurtide is a threonine-based derivative of muramyl dipeptide (MDP), primarily recognized for its role as an immunomodulatory agent. It has been incorporated into various formulations, notably the SAF-1 vaccine, which is designed to enhance immune responses against specific pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound functions by stimulating the immune system through various pathways:
- Activation of Immune Cells : this compound activates macrophages and dendritic cells, enhancing their ability to present antigens and secrete pro-inflammatory cytokines. This leads to a more robust adaptive immune response.
- T Cell Stimulation : It promotes T cell proliferation and differentiation, particularly enhancing the Th1 response, which is crucial for combating intracellular pathogens.
- Cytokine Production : this compound induces the production of key cytokines such as IL-6 and TNF-alpha, which play significant roles in inflammation and immune regulation.
Clinical Efficacy
This compound's efficacy has been evaluated in various preclinical and clinical studies, demonstrating promising results:
- Vaccine Adjuvant : As part of the SAF-1 formulation, this compound has been shown to significantly enhance the immunogenicity of vaccines against pathogens like Vibrio cholerae and Salmonella typhimurium. In animal models, it increased antibody titers and T cell responses compared to controls .
- Safety Profile : Clinical trials have reported a favorable safety profile for this compound, with minimal adverse effects observed in vaccinated populations. No serious vaccine-related adverse reactions were noted in large-scale studies involving diverse demographics .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound:
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SAF-1 Vaccine Trials :
- Study Overview : A phase 2 clinical trial evaluated the SAF-1 vaccine containing this compound in adults.
- Findings : Participants exhibited a significant increase in IgG antibody levels against targeted antigens post-vaccination. The study concluded that this compound effectively enhances vaccine-induced immunity without compromising safety .
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Immunogenicity in Pediatric Populations :
- Study Overview : A study focused on the use of this compound as an adjuvant in vaccines administered to children.
- Findings : Results indicated that children receiving the this compound-adjuvanted vaccine had higher seroconversion rates compared to those receiving standard vaccinations. This suggests that this compound may be particularly beneficial in enhancing immune responses in vulnerable populations .
Comparative Data Table
The following table summarizes key findings from various studies on this compound:
Study Type | Population | Key Findings | Safety Profile |
---|---|---|---|
Preclinical Trials | Animal Models | Enhanced immune response against pathogens | No significant adverse effects |
Phase 2 Clinical Trial | Adults | Increased IgG levels; improved seroconversion | Favorable; minimal side effects |
Pediatric Study | Children | Higher immunogenicity compared to standard vaccines | Safe; well-tolerated |
Properties
IUPAC Name |
(4R)-4-[[(2S,3R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O12/c1-7(26)13(19(33)23-10(17(21)31)4-5-12(28)29)24-18(32)8(2)35-16-14(22-9(3)27)20(34)36-11(6-25)15(16)30/h7-8,10-11,13-16,20,25-26,30,34H,4-6H2,1-3H3,(H2,21,31)(H,22,27)(H,23,33)(H,24,32)(H,28,29)/t7-,8-,10-,11-,13+,14-,15-,16-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYIUAIQSRVQR-BLNLWOAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an emulsion-based adjuvant formulation for Temurtide in vaccine development?
A1: While the provided abstract does not delve into the specifics of this compound's mechanism of action, it highlights a crucial aspect of its application: formulation. Developing an emulsion-based adjuvant formulation for this compound is significant for several reasons:
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